Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)-
Description
Structure and Key Features
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)-, is a sulfonamide derivative characterized by:
- A benzenesulfonamide core substituted with a long aliphatic chain (octadecyloxy, 18 carbons) at the para position.
- An N-(2,5-dihydroxyphenyl) group, providing two hydroxyl groups at the ortho and para positions relative to the sulfonamide linkage.
Such features are critical for biological activity, particularly in anticancer drug development, where membrane permeability and target binding are essential .
Properties
IUPAC Name |
N-(2,5-dihydroxyphenyl)-4-octadecoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-36-27-19-21-28(22-20-27)37(34,35)31-29-25-26(32)18-23-30(29)33/h18-23,25,31-33H,2-17,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOSPHHUYUMZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546705 | |
| Record name | N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94854-34-9 | |
| Record name | N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the 2,5-dihydroxyphenyl group can be achieved through electrophilic aromatic substitution reactions, while the octadecyloxy group is usually introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of benzoquinones, while reduction of the sulfonamide group can yield primary amines.
Scientific Research Applications
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydrophobic octadecyloxy group can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Activities
The compound’s closest structural analogs differ in alkoxy chain length or substituent groups . Below is a comparative analysis:
Key Insights
This trade-off is critical for bioavailability . Shorter chains (e.g., C12) may balance solubility and permeability better, though this requires experimental validation.
Substituent Effects :
- The N-(2,5-dihydroxyphenyl) group distinguishes the target compound from thiophene- or pyrazole-linked sulfonamides (e.g., compounds 26–27). Hydroxyl groups may confer antioxidant properties or facilitate interactions with enzymes like tyrosine kinases .
- Thiophene-containing analogs (IC₅₀ ~9–10 μM) exhibit potent antiproliferative activity against breast cancer cells, surpassing doxorubicin (IC₅₀ ~30 μM) . The target compound’s dihydroxyphenyl group may offer similar or distinct mechanisms.
Assay Compatibility :
- Cytotoxicity screening for such compounds often employs the sulforhodamine B (SRB) assay , a robust method for quantifying cellular protein content and drug-induced cytotoxicity . This assay’s sensitivity and scalability make it ideal for high-throughput anticancer drug discovery .
Biological Activity
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- (CAS No. 94854-34-9) is a complex organic compound characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a 2,5-dihydroxyphenyl group and an octadecyloxy group. Its molecular formula is with a molecular weight of approximately 533.76 g/mol. This compound exhibits unique chemical properties that make it a subject of interest in various biological studies.
The biological activity of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- is primarily attributed to its structural features:
- Sulfonamide Group : This functional group can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their activity.
- Hydrophobic Octadecyloxy Group : This long alkyl chain enhances the compound's interaction with lipid membranes and hydrophobic pockets in proteins, which may modulate protein functions and cellular responses .
Research Findings
Recent studies have explored the biological activities of similar benzenesulfonamide derivatives, indicating potential therapeutic applications:
- Anti-inflammatory Activity : In vivo studies have demonstrated that certain derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from benzenesulfonamides have shown up to 94.69% inhibition of carrageenan-induced paw edema in rat models .
- Antimicrobial Activity : The antimicrobial efficacy of benzenesulfonamide derivatives has been evaluated against various pathogens. For example, one study reported that specific derivatives had minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against A. niger and comparable activities to Vitamin C in antioxidant assays .
Comparative Analysis with Similar Compounds
The unique hydrophobic properties of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- distinguish it from other benzenesulfonamide derivatives:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-methoxy | Methoxy instead of octadecyloxy | Moderate anti-inflammatory |
| Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-2,5-dihydroxy | Lacks octadecyloxy group | Limited hydrophobic interactions |
The presence of the octadecyloxy group enhances the compound's ability to interact with lipid membranes and may lead to different biological activities compared to its analogs .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of various benzenesulfonamide derivatives in a rat model. The compound exhibited significant reduction in paw edema when administered at different dosages over time. The results indicated that the compound's efficacy increased with dosage and time, suggesting a dose-dependent response.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several derivatives were tested against common bacterial strains. The results highlighted that certain derivatives showed potent activity against E. coli and S. aureus, with MIC values indicating their potential as effective antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
